4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone
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Overview
Description
4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone is a heterocyclic compound that contains both fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic anhydride and an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxazolone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazole
- 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-imidazole
- 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-thiazole
Uniqueness
4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone is unique due to its specific combination of fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO2/c11-6-3-1-5(2-4-6)7-8(16)17-9(15-7)10(12,13)14/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJVLEVOTZWWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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